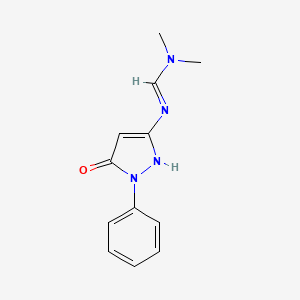

![molecular formula C14H15N5O5S B2590988 1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034522-61-5](/img/structure/B2590988.png)

1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d]isoxazole ring, which is a type of aromatic heterocycle. It also contains a 1,3,5-triazine ring, which is a type of nitrogen-containing heterocycle. The methanesulfonamide group is a common functional group in medicinal chemistry due to its bioisosteric properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the potential for the methanesulfonamide group to act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make the compound relatively stable and potentially planar. The methanesulfonamide group could influence the compound’s solubility .Scientific Research Applications

Enhancing the Rheological Properties of Hyaluronic Acid

This compound is used to modify the rheological properties of hyaluronic acid (HA), which is widely used in clinical practice and biomedical research . By chemically grafting short alkyl chains such as propylamine and butylamine onto HA using this compound, the pseudoplasticity of HA can be enhanced, which is essential for injectability and additive manufacturing .

Glycosyl Donor in Chemo-Enzymatic Oligosaccharide Synthesis

As a novel activated glycosidic compound, it serves as an efficient glycosyl donor for enzymatic glycosylation, which is a crucial step in the synthesis of oligosaccharides . This application is particularly important for the production of complex carbohydrates without the need for protecting groups .

Coupling Reagent for Amide Synthesis

The compound is a highly effective coupling reagent used for amide synthesis. It facilitates the formation of amide bonds, which are fundamental in creating peptides and proteins for various research and industrial applications .

Preparation of Esters

In addition to amide synthesis, this compound is also used for the preparation of esters. Esters are valuable in a wide range of applications, including pharmaceuticals, fragrances, and as solvents for organic synthesis .

Modification of Biopolymers

The compound can be used to chemically modify biopolymers, thereby altering their physical properties to suit specific applications. This includes increasing the stability or changing the solubility of biopolymers for use in drug delivery systems and tissue engineering .

Drug Delivery Systems

By modifying the release properties of drugs, this compound can be used to create more effective drug delivery systems. This is particularly useful in developing sustained-release formulations, which can improve patient compliance and treatment efficacy .

Tissue Engineering

The ability to modify the mechanical properties of materials like HA makes this compound valuable in tissue engineering. It can be used to create scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and growth .

Additive Manufacturing

In the field of additive manufacturing, also known as 3D printing, the compound is used to adjust the material properties of the printed objects. This allows for the creation of customized implants and prosthetics with improved performance and biocompatibility .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S/c1-22-13-16-12(17-14(18-13)23-2)7-15-25(20,21)8-10-9-5-3-4-6-11(9)24-19-10/h3-6,15H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKCEYITQCYQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=NOC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)

![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)